Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate is a complex organic compound that features a unique combination of a dioxine ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate typically involves multiple steps. One common route starts with the preparation of the 2,3-dihydrobenzo[b][1,4]dioxine core, which is then functionalized to introduce the carboxamido and thiophene groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions. The use of high-throughput screening and optimization techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound, possibly interacting with biological targets.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism of action of Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved can vary depending on the application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
- Methyl 8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
- 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
Uniqueness
Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-19-15(18)10-4-7-22-14(10)16-13(17)9-2-3-11-12(8-9)21-6-5-20-11/h2-4,7-8H,5-6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPLXUAQRXAFES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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